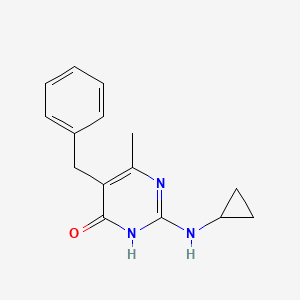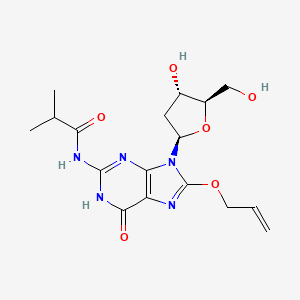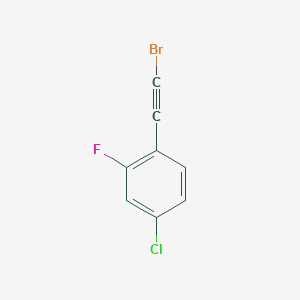
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
概要
説明
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C8H3BrClF It is a derivative of benzene, featuring a bromoethynyl group at the first position, a chlorine atom at the fourth position, and a fluorine atom at the second position
準備方法
The synthesis of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:
Chlorination and Fluorination: The subsequent introduction of chlorine and fluorine atoms can be carried out using appropriate halogenating agents under controlled conditions.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product.
化学反応の分析
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromoethynyl, chloro, or fluoro groups can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cycloaddition Reactions: The bromoethynyl group can act as a dienophile in [4+2] cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromoethynyl, chloro, and fluoro groups. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
In biological systems, if the compound or its derivatives exhibit biological activity, the mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the nature of these interactions and the biological context.
類似化合物との比較
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromoethynyl)-4-methylbenzene: This compound has a methyl group instead of a chloro and fluoro group, leading to different chemical properties and reactivity.
1-(2-Bromoethynyl)-2-fluorobenzene:
特性
IUPAC Name |
1-(2-bromoethynyl)-4-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAEITVYQXLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250277 | |
| Record name | Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187435-46-5 | |
| Record name | Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
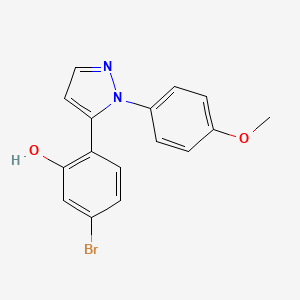
![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)
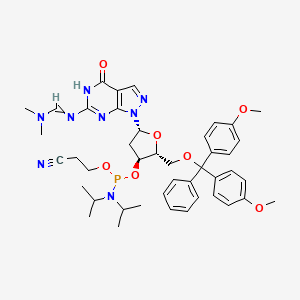

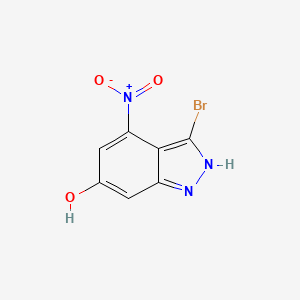
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)

